1,4-Bis(2,2,2-trifluoroethoxy)butane
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Overview
Description
1,4-Bis(2,2,2-trifluoroethoxy)butane is an organic compound with the molecular formula C8H12F6O2 It is characterized by the presence of two trifluoroethoxy groups attached to a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Bis(2,2,2-trifluoroethoxy)butane can be synthesized through the reaction of 1,4-dibromobutane with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, allowing the substitution of bromine atoms with trifluoroethoxy groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(2,2,2-trifluoroethoxy)butane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The trifluoroethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols.
Scientific Research Applications
1,4-Bis(2,2,2-trifluoroethoxy)butane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,4-Bis(2,2,2-trifluoroethoxy)butane involves its interaction with specific molecular targets. The trifluoroethoxy groups can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(2,2,2-trifluoroethoxy)benzene: Similar in structure but with a benzene ring instead of a butane backbone.
2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-Oxadiazoles: Contains trifluoroethoxy groups attached to an oxadiazole ring.
Uniqueness
1,4-Bis(2,2,2-trifluoroethoxy)butane is unique due to its specific combination of trifluoroethoxy groups and butane backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
157922-33-3 |
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Molecular Formula |
C8H12F6O2 |
Molecular Weight |
254.17 g/mol |
IUPAC Name |
1,4-bis(2,2,2-trifluoroethoxy)butane |
InChI |
InChI=1S/C8H12F6O2/c9-7(10,11)5-15-3-1-2-4-16-6-8(12,13)14/h1-6H2 |
InChI Key |
FVJVEPMYCMMMHZ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCOCC(F)(F)F)COCC(F)(F)F |
Origin of Product |
United States |
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